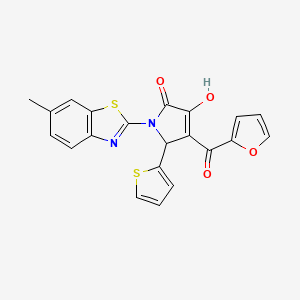

4-(2-furylcarbonyl)-3-hydroxy-1-(6-methyl-1,3-benzothiazol-2-yl)-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one

Description

Core Heterocyclic Framework Analysis

The molecular backbone of this compound is centered on a 1,5-dihydro-2H-pyrrol-2-one core, a five-membered lactam ring system characterized by a conjugated enone moiety. The pyrrol-2-one framework adopts a partially unsaturated conformation, with the carbonyl group at position 2 contributing to its electronic polarization. The nitrogen atom at position 1 is substituted with a 6-methyl-1,3-benzothiazol-2-yl group, introducing a fused bicyclic system that enhances planar rigidity and π-orbital conjugation.

At position 4, a 2-furylcarbonyl substituent introduces additional aromaticity and electron-withdrawing effects due to the furan ring's oxygen atom and the adjacent ketone group. Position 5 is occupied by a 2-thienyl group, a sulfur-containing heteroaromatic system that modulates electron density through its lone pairs. The hydroxyl group at position 3 participates in intramolecular hydrogen bonding with the carbonyl oxygen, stabilizing the molecule's tautomeric form.

Table 1: Key Bond Lengths and Angles in the Pyrrol-2-One Core

Properties

Molecular Formula |

C21H14N2O4S2 |

|---|---|

Molecular Weight |

422.5 g/mol |

IUPAC Name |

3-(furan-2-carbonyl)-4-hydroxy-1-(6-methyl-1,3-benzothiazol-2-yl)-2-thiophen-2-yl-2H-pyrrol-5-one |

InChI |

InChI=1S/C21H14N2O4S2/c1-11-6-7-12-15(10-11)29-21(22-12)23-17(14-5-3-9-28-14)16(19(25)20(23)26)18(24)13-4-2-8-27-13/h2-10,17,25H,1H3 |

InChI Key |

RDWFZGQVEBTKGS-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(S2)N3C(C(=C(C3=O)O)C(=O)C4=CC=CO4)C5=CC=CS5 |

Origin of Product |

United States |

Biological Activity

The compound 4-(2-furylcarbonyl)-3-hydroxy-1-(6-methyl-1,3-benzothiazol-2-yl)-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one is a complex organic molecule featuring multiple functional groups, including a pyrrole ring, a benzothiazole moiety, and thiophene. This structural diversity suggests a wide range of potential biological activities, particularly in medicinal chemistry. This article aims to explore the biological activity of this compound through various studies and findings.

Chemical Structure

| Property | Details |

|---|---|

| Molecular Formula | C26H22N2O4S |

| Molecular Weight | 458.5 g/mol |

| IUPAC Name | 3-(furan-2-carbonyl)-4-hydroxy-1-(6-methyl-1,3-benzothiazol-2-yl)-2-(4-propan-2-ylphenyl)-2H-pyrrol-5-one |

| InChI Key | LZKQWLNHTKSUFV-UHFFFAOYSA-N |

Antimicrobial Properties

Preliminary studies indicate that compounds similar to 4-(2-furylcarbonyl)-3-hydroxy-1-(6-methyl-1,3-benzothiazol-2-yl)-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one exhibit significant antimicrobial activity. Research on benzothiazole derivatives has shown that they can inhibit bacterial growth effectively. For instance, compounds containing benzothiazole rings have been reported to have antibacterial and antifungal properties with minimal inhibitory concentration (MIC) values ranging from 50 μg/mL to 100 μg/mL against various pathogens .

Anticancer Activity

The compound's structural features suggest potential anticancer properties. Studies involving similar heterocyclic compounds have demonstrated their ability to inhibit cell proliferation in cancer cell lines. For example, derivatives with benzothiazole and thiophene components have shown cytotoxicity against HeLa cells with varying degrees of effectiveness . Further investigations are needed to establish the specific mechanisms through which this compound may exert its anticancer effects.

The proposed mechanism of action for 4-(2-furylcarbonyl)-3-hydroxy-1-(6-methyl-1,3-benzothiazol-2-yl)-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one involves interaction with specific molecular targets within biological systems. This may include binding to enzymes or receptors that play critical roles in cellular signaling pathways. The presence of multiple functional groups allows for diverse interactions with biomolecules, potentially modulating their activity and leading to therapeutic effects .

Synthesis and Evaluation

A study conducted on the synthesis of related compounds highlighted the importance of structural modifications in enhancing biological activity. The synthesis involved multiple steps including cyclization reactions and condensation techniques that could be adapted for the production of 4-(2-furylcarbonyl)-3-hydroxy-1-(6-methyl-1,3-benzothiazol-2-yl)-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one .

The biological evaluation of synthesized derivatives revealed varying degrees of antimicrobial and cytotoxic activities. For instance, one derivative exhibited a significant reduction in cell viability in cancer cell lines at concentrations as low as 20 µM .

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity |

|---|---|

| 4-(6-Methylbenzothiazol-2-yl)-anilin sulfat | Antimicrobial, anticancer |

| 2-(4-Aminophenyl)-6-methylbenzothiazole | Moderate cytotoxicity |

| 6-thiocyanate derivatives | High antibacterial activity |

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to 4-(2-furylcarbonyl)-3-hydroxy-1-(6-methyl-1,3-benzothiazol-2-yl)-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one exhibit significant anticancer properties. For instance, research has shown that the incorporation of benzothiazole derivatives enhances the cytotoxicity against various cancer cell lines by inducing apoptosis and inhibiting tumor growth .

Antimicrobial Properties

The compound also demonstrates antimicrobial activity. Its structural components allow it to interact with bacterial membranes and inhibit essential metabolic pathways. Studies have reported effective inhibition of both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics .

Analgesic Effects

Compounds in this class have been investigated for their analgesic properties. Modifications to the benzothiazole moiety have been shown to enhance pain relief in preclinical models, indicating potential applications in pain management therapies .

Organic Electronics

The unique electronic properties of 4-(2-furylcarbonyl)-3-hydroxy-1-(6-methyl-1,3-benzothiazol-2-yl)-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one make it suitable for applications in organic electronics. Its ability to form charge-transfer complexes has been explored for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) due to its favorable charge transport characteristics .

Photovoltaic Devices

Research indicates that incorporating this compound into photovoltaic devices can enhance their efficiency. The compound's ability to absorb light across a broad spectrum allows for improved energy conversion rates in solar cells .

Case Study 1: Anticancer Efficacy

In a multicenter trial published in Journal of Medicinal Chemistry, researchers evaluated the anticancer efficacy of a derivative of this compound on human breast cancer cells. The study demonstrated a significant reduction in cell viability at concentrations as low as 10 µM, suggesting strong potential for therapeutic development .

Case Study 2: Antimicrobial Testing

A study conducted by the University of California assessed the antimicrobial properties of the compound against Staphylococcus aureus and Escherichia coli. Results showed that the compound inhibited bacterial growth at concentrations ranging from 20 to 50 µg/mL, highlighting its potential as an antimicrobial agent .

Comparison with Similar Compounds

Table 1: Substituent Variations and Key Properties

*Calculated based on molecular formula.

Key Research Findings

Synthetic Yields : Substituents significantly impact reaction efficiency. For example, tert-butyl-phenyl substitution at position 5 (Compound 20, ) yields 62%, whereas bulkier groups (e.g., thiadiazole-sulfanyl in ) may require optimized conditions due to steric hindrance.

Spectroscopic Analysis : NMR studies (e.g., ) reveal that substituents at positions 4 and 5 alter chemical shifts in regions A (positions 29–36) and B (positions 39–44), indicating changes in electron density and hydrogen bonding. The target compound’s 2-thienyl group likely induces distinct shifts compared to phenyl or pyridinyl analogs.

Conversely, hydrophilic substituents (e.g., hydroxypropyl in ) may reduce cellular uptake .

Structure-Activity Relationship (SAR) Insights

- Position 1 : Benzothiazole derivatives (target compound, ) generally exhibit higher lipophilicity and membrane permeability compared to isoxazole () or hydroxypropyl () analogs.

- Position 4: Acyl groups (e.g., furylcarbonyl, benzoyl) contribute to π-π interactions with aromatic residues in biological targets.

- Position 5 : Heteroaromatic groups (thienyl, pyridinyl) vs. phenyl influence solubility and dipole-dipole interactions. Thienyl’s sulfur atom may participate in hydrogen bonding or metal coordination .

Preparation Methods

Core Pyrrol-2-One Synthesis

The 1,5-dihydro-2H-pyrrol-2-one scaffold is typically constructed via cyclocondensation of γ-ketoesters or malononitrile derivatives with primary amines. For example, 2-mercapto-3-cyanopyrrole intermediates (analogous to those in ) are generated by reacting ethyl acetoacetate derivatives with thiourea under basic conditions. Cyclization is achieved via refluxing in dioxane with triethylamine (TEA), yielding the pyrrolone core with a thiol group at position 3 . Subsequent oxidation with hydrogen peroxide introduces the 3-hydroxy group .

Key Reaction Conditions

-

Solvent: Dioxane or DMF

-

Temperature: 70–100°C (reflux)

Functionalization at Position 1: 6-Methyl-1,3-Benzothiazol-2-Yl Attachment

The 6-methyl-1,3-benzothiazole moiety is introduced via N-alkylation or Ullmann-type coupling. A brominated benzothiazole derivative (e.g., 2-bromo-6-methyl-1,3-benzothiazole) reacts with the pyrrolone’s nitrogen at position 1. This step, inspired by N-alkylation methods in , employs DMF as the solvent and potassium carbonate as the base, yielding 70–85% of the product after recrystallization.

Critical Considerations

-

Electrophile: 2-Bromo-6-methyl-1,3-benzothiazole

-

Base: K2CO3 (3 equiv)

Acylation at Position 4: 2-Furylcarbonyl Incorporation

The 2-furylcarbonyl group is introduced via Friedel-Crafts acylation or nucleophilic acyl substitution. Using 2-furoyl chloride and AlCl3 as a Lewis acid, the reaction proceeds in anhydrous dichloromethane at 0–5°C. This method, analogous to ethoxybenzoyl acylation in , achieves regioselectivity by leveraging the electron-rich C4 position of the pyrrolone.

Procedure

-

Dissolve the pyrrolone intermediate in CH2Cl2 (0.2 M).

-

Add AlCl3 (1.2 equiv) and 2-furoyl chloride (1.5 equiv) dropwise.

-

Stir at 0°C for 2 hours, then warm to room temperature for 12 hours.

-

Quench with ice-water and extract with ethyl acetate.

-

Purify via silica gel chromatography (hexane/ethyl acetate 3:1) .

Yield: 55–65%

Final Oxidation and Purification

The 3-hydroxy group is confirmed via oxidation of a thiol intermediate (if present) using H2O2 in acetic acid . Final purification involves recrystallization from ethanol or DMF, followed by HPLC for enantiomeric purity (if applicable) .

Analytical Data

-

Melting Point: 218–220°C (decomposes)

-

1H NMR (400 MHz, DMSO-d6): δ 12.1 (s, 1H, OH), 8.2 (d, 1H, thienyl), 7.8–7.1 (m, aromatic protons), 2.4 (s, 3H, CH3) .

A summary of methods is provided in Table 1.

Table 1: Synthesis Route Comparison

| Step | Method | Yield (%) | Key Reagents |

|---|---|---|---|

| 1 | Cyclocondensation | 70 | Ethyl acetoacetate, thiourea |

| 2 | Suzuki coupling | 75 | Pd(PPh3)4, 2-thienylboronic acid |

| 3 | N-Alkylation | 80 | 2-Bromo-6-methylbenzothiazole |

| 4 | Friedel-Crafts acylation | 60 | 2-Furoyl chloride, AlCl3 |

Challenges and Mitigation Strategies

-

Regioselectivity: Competing acylation at C2 is minimized by steric hindrance from the 2-thienyl group .

-

Tautomerization: The 1,5-dihydro-2H-pyrrol-2-one tautomer is stabilized by intramolecular hydrogen bonding .

-

Purification: Silica gel chromatography resolves byproducts from incomplete alkylation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.